
Potassium hexabromoiridate(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hexabromoiridate(IV) is a coordination compound with the chemical formula K₂[IrBr₆]. It belongs to a class of compounds known as hexahalometallates, where a central metal ion is surrounded by six halide ions. In this case, iridium is in the +4 oxidation state and is coordinated by six bromide ions. This compound is of interest due to its unique structural and chemical properties, making it valuable in various scientific research applications.
Wirkmechanismus
Mode of Action
It is known that the compound can undergo thermal decomposition in an inert atmosphere .
Pharmacokinetics
As an inorganic compound, its bioavailability may be influenced by factors such as solubility and stability .
Result of Action
It has been observed that the compound undergoes thermal decomposition, resulting in the formation of potassium bromide and metallic iridium .
Action Environment
The action, efficacy, and stability of potassium hexabromoiridate(IV) can be influenced by various environmental factors. For instance, the compound’s thermal decomposition is observed in an inert atmosphere .
Biochemische Analyse
Biochemical Properties
Potassium hexabromoiridate(IV) plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its coordination chemistry, where it can form complexes with biomolecules that have available coordination sites. These interactions can influence the activity of enzymes by either inhibiting or activating them, depending on the nature of the binding. For instance, potassium hexabromoiridate(IV) can interact with metalloproteins, which contain metal ions as cofactors, potentially altering their catalytic activity .
Cellular Effects
Potassium hexabromoiridate(IV) affects various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with cellular proteins can lead to changes in the activity of these proteins, thereby impacting cellular processes. For example, potassium hexabromoiridate(IV) may alter the phosphorylation status of proteins involved in signaling pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of action of potassium hexabromoiridate(IV) involves its ability to bind to biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific interaction. The compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium hexabromoiridate(IV) can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, potassium hexabromoiridate(IV) may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of potassium hexabromoiridate(IV) vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
Potassium hexabromoiridate(IV) is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in these processes. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes. For example, potassium hexabromoiridate(IV) may inhibit or activate enzymes involved in the metabolism of carbohydrates, lipids, or proteins, leading to changes in the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, potassium hexabromoiridate(IV) is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For instance, potassium hexabromoiridate(IV) may be transported into specific cellular compartments where it can interact with target biomolecules .
Subcellular Localization
The subcellular localization of potassium hexabromoiridate(IV) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For example, potassium hexabromoiridate(IV) may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium hexabromoiridate(IV) can be synthesized through a reaction involving potassium hexachloroiridate(IV) and potassium bromide in the presence of hydrobromic acid. The process involves the following steps :
- Dissolve potassium hexachloroiridate(IV) (K₂[IrCl₆]) in distilled water.
- Add potassium bromide (KBr) to the solution.
- Heat the mixture until the color changes from dark red to light green, indicating the formation of the desired product.
- Evaporate the solution to a minimum volume and add concentrated hydrobromic acid (HBr).
- Allow the solution to cool, leading to the precipitation of lilac crystals of potassium hexabromoiridate(IV).
- Filter and wash the crystals with cold potassium bromide solution, alcohol, and pentane, then dry in air.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production would require optimization for larger-scale operations. This could involve continuous flow reactors and automated crystallization processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium hexabromoiridate(IV) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iridium center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher ones.
Substitution Reactions: The bromide ligands can be substituted by other halides or ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or bromine can oxidize the iridium center.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can reduce the iridium center.
Substitution: Halide exchange reactions can be carried out using other halide salts in aqueous or non-aqueous media.
Major Products:
Oxidation: Higher oxidation state complexes of iridium.
Reduction: Lower oxidation state complexes of iridium.
Substitution: Hexahalometallates with different halides, such as potassium hexachloroiridate(IV).
Wissenschaftliche Forschungsanwendungen
Potassium hexabromoiridate(IV) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic and inorganic reactions due to its ability to facilitate electron transfer processes.
Material Science: The compound’s unique structural properties make it useful in the synthesis of advanced materials, including coordination polymers and metal-organic frameworks.
Analytical Chemistry: It serves as a reagent in analytical techniques for the detection and quantification of various substances.
Electrochemistry: The compound is studied for its electrochemical properties, which are valuable in the development of sensors and energy storage devices.
Vergleich Mit ähnlichen Verbindungen
Potassium hexabromoiridate(IV) can be compared with other hexahalometallates, such as:
Potassium hexachloroiridate(IV) (K₂[IrCl₆]): Similar structure but with chloride ligands instead of bromide.
Potassium hexabromoplatinate(IV) (K₂[PtBr₆]): Similar structure with platinum as the central metal ion.
Potassium hexachloroplatinate(IV) (K₂[PtCl₆]): Similar structure with platinum and chloride ligands.
Uniqueness: Potassium hexabromoiridate(IV) is unique due to the specific properties imparted by the bromide ligands and the iridium center. These properties include distinct electronic, structural, and reactivity characteristics that differentiate it from other hexahalometallates.
Eigenschaften
IUPAC Name |
dipotassium;hexabromoiridium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.Ir.2K/h6*1H;;;/q;;;;;;+4;2*+1/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDYABYRTHADQA-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].Br[Ir-2](Br)(Br)(Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6IrK2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
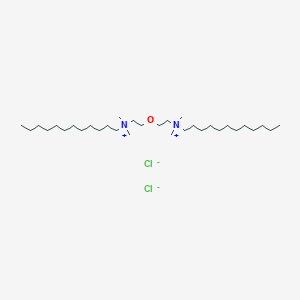

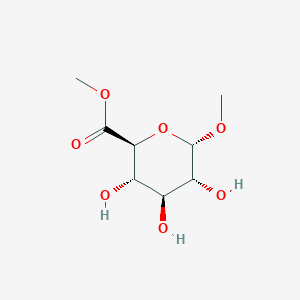
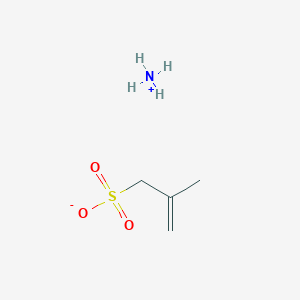

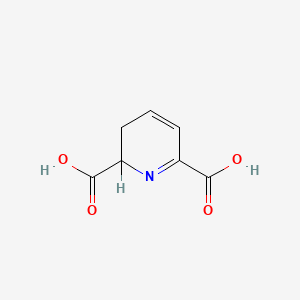

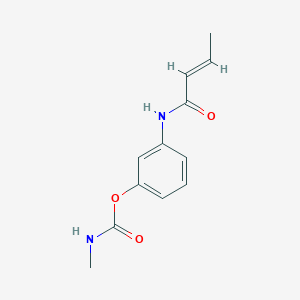
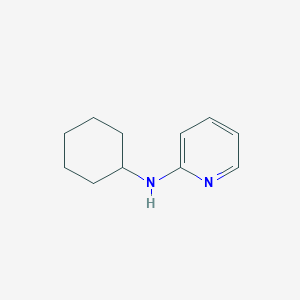



![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

